molecular formula C22H14ClN3O4S B11197967 6-chloro-3-(2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one

6-chloro-3-(2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B11197967
M. Wt: 451.9 g/mol
InChI Key: QYZBYKQONORDIN-UHFFFAOYSA-N
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Description

6-chloro-3-(2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the thiazole and oxadiazole rings through cyclization reactions. Common reagents used in these steps include thionyl chloride, hydrazine hydrate, and various substituted anilines. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-chloro-3-(2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-(2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA to exert anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-chloro-3-(2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H14ClN3O4S

Molecular Weight

451.9 g/mol

IUPAC Name

6-chloro-3-[2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C22H14ClN3O4S/c1-28-18-5-3-2-4-14(18)21-25-19(30-26-21)10-20-24-16(11-31-20)15-9-12-8-13(23)6-7-17(12)29-22(15)27/h2-9,11H,10H2,1H3

InChI Key

QYZBYKQONORDIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CC3=NC(=CS3)C4=CC5=C(C=CC(=C5)Cl)OC4=O

Origin of Product

United States

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